1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea
Overview
Description
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea (BSTU) is a novel small molecule that has recently been synthesized and is gaining attention for its potential applications in scientific research. BSTU is a sulfur-containing heterocyclic compound that is structurally similar to a benzimidazole. BSTU has high stability, a low melting point, and is soluble in organic solvents. These properties make BSTU an attractive compound for use in laboratory experiments.
Scientific Research Applications
Antitumor and Anticancer Properties
Research has explored the potential of this compound as an antitumor and anticancer agent. Its benzimidazole and thiourea moieties contribute to its activity. Studies have investigated its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction . Further investigations are needed to elucidate its precise mechanisms and optimize its efficacy.
Antimicrobial Activity
The benzimidazole scaffold in this compound suggests antimicrobial potential. Researchers have evaluated its antibacterial and antifungal properties against various pathogens. It may serve as a lead compound for developing novel antimicrobial agents .
Anti-inflammatory Effects
Due to its structural features, this compound could modulate inflammatory pathways. Investigations have explored its anti-inflammatory activity, potentially making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Antioxidant Properties
The presence of sulfur atoms in the thiourea group hints at antioxidant capabilities. Researchers have studied its ability to scavenge free radicals and protect against oxidative stress. Applications in nutraceuticals or cosmetics could emerge .
Metal Ion Chelation
The sulfur atoms in the thiourea moiety allow for metal ion coordination. This compound may act as a chelating agent for heavy metals, which has implications in environmental remediation or metal-based drug design .
Fluorescent Probes
Certain benzimidazole derivatives exhibit fluorescence properties. Researchers have explored their use as fluorescent probes for cellular imaging, biosensors, or drug delivery systems. This compound’s unique structure could contribute to such applications .
Safety and Hazards
properties
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFIVEZQXYBDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404763 | |
Record name | F0017-0328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62638-88-4 | |
Record name | NSC289085 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0017-0328 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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